R(+)-6-Bromo-APB hydrobromide

Descripción general

Descripción

Bromhidrato de R(+)-6-Bromo-APB: es un derivado bromado del compuesto principal APB. Es un agente de considerable interés en la investigación en neurociencia debido a su acción sobre los sistemas serotoninérgicos. Este compuesto se utiliza comúnmente para estudiar las propiedades de los receptores de serotonina (5-HT), específicamente en el contexto de su actividad agonista sobre el receptor 5-HT2B .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del bromhidrato de R(+)-6-Bromo-APB implica la bromación del compuesto principal APB. La reacción típicamente requiere el uso de un agente bromante como bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado como diclorometano. La reacción se lleva a cabo bajo condiciones de temperatura controlada para garantizar la bromación selectiva en la posición deseada en la molécula de APB .

Métodos de producción industrial: La producción industrial del bromhidrato de R(+)-6-Bromo-APB sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de la reacción para lograr altos rendimientos y pureza. El producto final se purifica típicamente mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromhidrato de R(+)-6-Bromo-APB experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reacciones de oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reacciones de reducción: La reducción del compuesto puede llevar a la formación de derivados desbromados.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como el hidróxido de sodio o el terc-butóxido de potasio en solventes apróticos polares como el dimetilsulfóxido (DMSO) se utilizan comúnmente.

Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Productos principales:

Productos de sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Productos de oxidación: Óxidos correspondientes o derivados hidroxilados.

Productos de reducción: Derivados desbromados o parcialmente reducidos.

Aplicaciones Científicas De Investigación

R(+)-6-Bromo-APB hydrobromide is a chemical compound classified as a substituted benzofuran derivative. It is known for being a dopamine receptor agonist, particularly affecting the D1 dopamine receptor. While its mechanisms of action are still being researched, studies suggest it interacts with the dopamine system in the brain.

Scientific Research Applications

This compound is utilized in animal models to study dopamine function because of its potential dopamine receptor activity. Studies have explored its effects on locomotor activity in rodents, which can be a behavioral indicator of dopamine signaling. The biological activity of this compound has received attention due to its agonistic effects on dopamine receptors. It has been shown to increase the expression of micro-opioid receptor mRNA in neuronal tissues, showing its potential influence on pain modulation and reward pathways. Furthermore, its empathogenic properties suggest that it may enhance emotional connectivity and social interaction, similar to other psychoactive substances like 6-(2-aminopropyl)benzofuran (6-APB).

Neuropharmacology

This compound has potential applications in pharmacological research, especially in studies related to dopamine signaling pathways and neuropharmacology.

Neurotransmitter Interactions

Research indicates that this compound interacts with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. It acts as a releasing agent for these monoamines, which may contribute to its psychoactive effects. Additionally, studies have explored its interactions with other pharmacological agents, providing insights into its potential combinatory effects in therapeutic settings.

Long-Term Potentiation (LTP)

D1/D5 dopamine receptor agonists such as this compound have an effect on early long-term potentiation (LTP) in the CA1 region of hippocampal slices . Experiments revealed that LTP was more pronounced when R(+)-6-Bromo-APB was present . The effect of the compound is stereospecific, as the inactive enantiomer did not affect LTP .

Dopamine function

Mecanismo De Acción

El bromhidrato de R(+)-6-Bromo-APB ejerce sus efectos principalmente a través de su actividad agonista sobre el receptor de serotonina 5-HT2B. Al unirse al receptor, activa las vías de señalización intracelular que involucran la producción de segundos mensajeros como el trifosfato de inositol (IP3) y el diacilglicerol (DAG). Esto lleva a la liberación de iones calcio de las reservas intracelulares y a la activación posterior de los efectores aguas abajo, lo que da como resultado diversas respuestas fisiológicas .

Comparación Con Compuestos Similares

Compuestos similares:

6-Bromo-APB: Una versión no quiral del compuesto con actividad serotoninérgica similar.

APB: El compuesto principal sin la sustitución de bromo.

6-Fluoro-APB: Un derivado fluorado con diferentes propiedades de unión al receptor.

Singularidad: El bromhidrato de R(+)-6-Bromo-APB es único debido a su actividad agonista específica sobre el receptor 5-HT2B, lo que lo distingue de otros compuestos similares. Su sustitución de bromo también imparte propiedades químicas y farmacológicas distintas, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia .

Actividad Biológica

R(+)-6-Bromo-APB hydrobromide is a novel compound recognized for its significant biological activity, particularly as a dopamine receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential applications in neuropharmacology, supported by relevant research findings and data.

Chemical Profile

- Chemical Formula : C19H21Br2NO2

- Molecular Weight : 455.18 g/mol

- Class : Substituted benzofuran derivative

This compound primarily interacts with the D1 dopamine receptor, influencing various neurological processes such as motor control, reward, and motivation. Its agonistic effects on dopamine receptors have made it a subject of interest in pharmacological research.

Research indicates that this compound activates dopamine receptors, leading to increased expression of micro-opioid receptor mRNA in neuronal tissues. This suggests its potential role in pain modulation and reward pathways. Additionally, it is known to interact with serotonin and norepinephrine pathways, acting as a releasing agent for these monoamines, which may contribute to its psychoactive effects .

Effects on Locomotor Activity

Studies have utilized animal models to assess the effects of this compound on locomotor activity. Increased locomotion in rodents has been observed following administration, indicating enhanced dopamine signaling . This behavioral change serves as a proxy for understanding its impact on dopamine-related functions.

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other psychoactive compounds. The following table summarizes key comparisons:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 6-(2-Aminopropyl)benzofuran (6-APB) | Empathogenic properties; similar structure | Higher selectivity for serotonin receptors |

| 5-(2-Aminopropyl)benzofuran (5-APB) | Structural isomer; similar psychoactive effects | Different receptor binding profiles |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Psychoactive effects; serotonin release | Distinct mechanism of action and receptor affinity |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Phenethylamine class; empathogenic effects | More pronounced hallucinogenic properties |

This compound's unique profile lies in its selective action on dopamine receptors while also functioning as both a releasing agent and an agonist at specific serotonin receptors .

Long-Term Potentiation Studies

A study evaluated the impact of this compound on long-term potentiation (LTP), a process critical for synaptic plasticity and memory formation. The compound was shown to enhance LTP magnitude through D1/D5 receptor activation, indicating its potential cognitive-enhancing properties .

Behavioral Studies

In behavioral assessments, this compound administration led to significant increases in locomotor activity in rodent models, suggesting enhanced dopaminergic signaling. These findings align with the compound's classification as a dopamine receptor agonist .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Pain Modulation : Research indicated that this compound could influence pain pathways by modulating micro-opioid receptor activity.

- Cognitive Enhancement : In aged rodent models, administration of the compound showed promise in mitigating age-related declines in cognitive function through facilitation of LTP .

Propiedades

IUPAC Name |

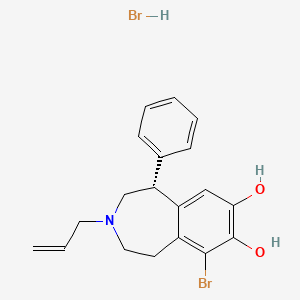

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUBYSSTAODOD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474680 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139689-19-3 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.